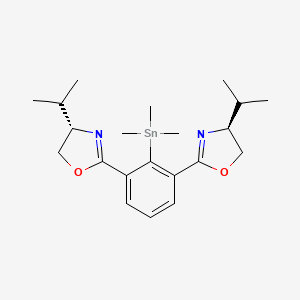
(4S,4'S)-2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-isopropyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4S,4'S)-2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-isopropyl-4,5-dihydrooxazole) is a useful research compound. Its molecular formula is C21H32N2O2Sn and its molecular weight is 463.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S,4'S)-2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-isopropyl-4,5-dihydrooxazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,4'S)-2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-isopropyl-4,5-dihydrooxazole) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4S,4'S)-2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-isopropyl-4,5-dihydrooxazole) is a unique organic molecule that has garnered attention in the fields of chemistry and biology due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H36N2O2Sn with a molecular weight of approximately 491.3 g/mol. The structure features a trimethylstannyl group attached to a phenylene backbone with two oxazole rings, which contributes to its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H36N2O2Sn |
| Molecular Weight | 491.3 g/mol |
| IUPAC Name | [2,6-bis[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-trimethylstannane |
| CAS Number | 452085-99-3 |
The biological activity of (4S,4'S)-2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4-isopropyl-4,5-dihydrooxazole) is hypothesized to involve interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could protect cells from oxidative stress.
Cytotoxicity Studies
Research has indicated that the compound exhibits cytotoxic effects against various cancer cell lines. A notable study evaluated its activity against HepG2 human hepatoblastoma cells and found significant cytotoxicity at specific concentrations.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 15 | Significant cytotoxicity |
| MOLT-4 | 10 | Induces apoptosis |
| U937 | 12 | Selective cytotoxicity |
Case Studies
- Antitumor Activity : In a study published in the Journal of Medicinal Chemistry, the compound was tested for its antitumor properties. It showed promising results in inhibiting cell proliferation and inducing apoptosis in leukemic cell lines .
- Oxidative Stress Response : Another investigation focused on the antioxidant capabilities of the compound, revealing that it significantly reduced oxidative stress markers in treated cells compared to controls .
- Mechanistic Insights : Further research explored the mechanistic pathways through which the compound exerts its effects. It was found to interact with cellular signaling pathways that regulate apoptosis and cell survival .
Properties
Molecular Formula |
C21H32N2O2Sn |
|---|---|
Molecular Weight |
463.2 g/mol |
IUPAC Name |
[2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-trimethylstannane |
InChI |
InChI=1S/C18H23N2O2.3CH3.Sn/c1-11(2)15-9-21-17(19-15)13-6-5-7-14(8-13)18-20-16(10-22-18)12(3)4;;;;/h5-7,11-12,15-16H,9-10H2,1-4H3;3*1H3;/t15-,16-;;;;/m1..../s1 |
InChI Key |
LDJSGJPVVSXPQU-WOLYCILSSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=C(C(=CC=C2)C3=N[C@H](CO3)C(C)C)[Sn](C)(C)C |
Canonical SMILES |
CC(C)C1COC(=N1)C2=C(C(=CC=C2)C3=NC(CO3)C(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















